6-Ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
6-Ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which combines a triazole ring fused to a pyrimidine ring. It has a molecular formula of C9H13N5 and a molecular weight of 191.24 g/mol .
Preparation Methods
The synthesis of 6-Ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be achieved through various synthetic routes. One common method involves the annulation of a pyrimidine moiety to a triazole ring. This process typically requires the use of specific reagents and conditions to facilitate the cyclization reaction . Industrial production methods may involve the use of high-throughput synthesis techniques to produce the compound in larger quantities.
Chemical Reactions Analysis
6-Ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
6-Ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 6-Ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s effects are mediated through its binding to these targets, which can result in changes in cellular processes .
Comparison with Similar Compounds
6-Ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be compared with other similar compounds, such as:
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: This compound shares a similar core structure but lacks the ethyl group at the 6-position.
5-Methyl-7-hydroxy-1,3,4-triazaindolizine: This compound has a similar triazolopyrimidine structure but includes a hydroxy group at the 7-position. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
6-ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-4-7-5(2)11-9-12-8(10)13-14(9)6(7)3/h4H2,1-3H3,(H2,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSYEDVPQDONMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C(=NC(=N2)N)N=C1C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601189504 |
Source
|
Record name | 6-Ethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601189504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924868-96-2 |
Source
|
Record name | 6-Ethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=924868-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Ethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601189504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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